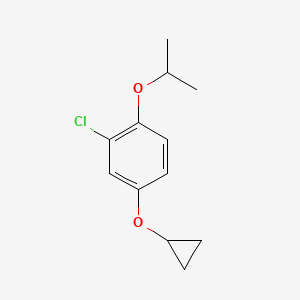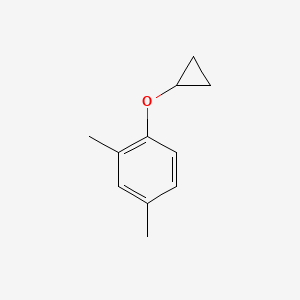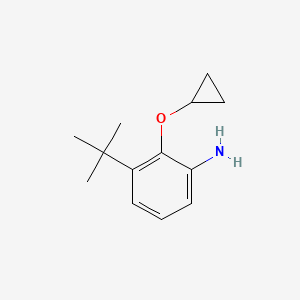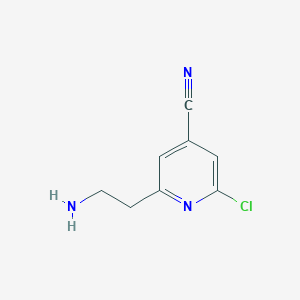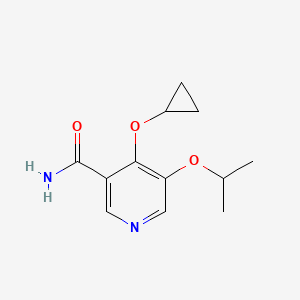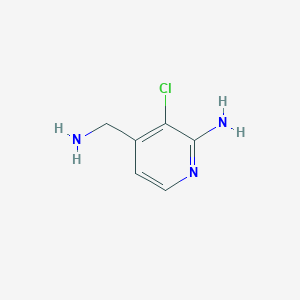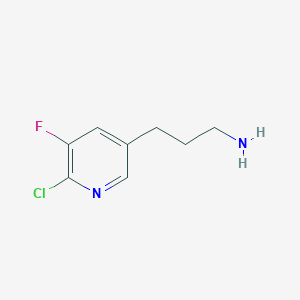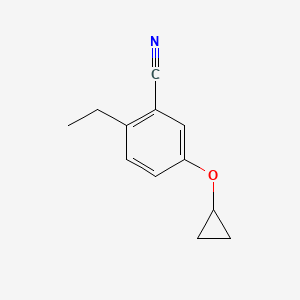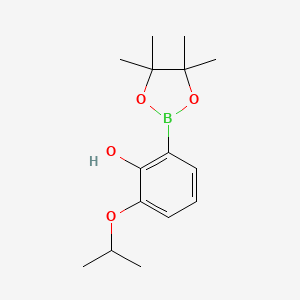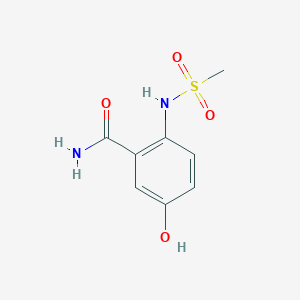
5-Hydroxy-2-(methylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol This compound is characterized by the presence of a benzamide core substituted with a hydroxy group at the 5-position and a methylsulfonamido group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 5-Hydroxy-2-(methylsulfonamido)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers a green, rapid, and mild pathway for the preparation of benzamides, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
化学反応の分析
Types of Reactions
5-Hydroxy-2-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group can produce amines.
科学的研究の応用
5-Hydroxy-2-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
作用機序
The mechanism of action of 5-Hydroxy-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various industrial applications.
Uniqueness
5-Hydroxy-2-(methylsulfonamido)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
5-hydroxy-2-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(11)4-6(7)8(9)12/h2-4,10-11H,1H3,(H2,9,12) |
InChIキー |
UVLCAEMROFGGMS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



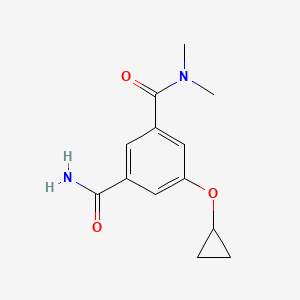
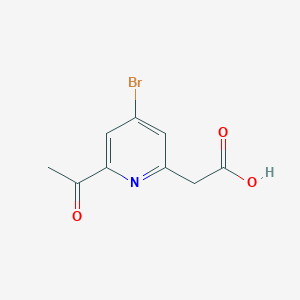
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
